1-Chloro-3-(ethoxymethyl)benzene
Description
1-Chloro-3-(ethoxymethyl)benzene (CAS 68578-50-7) is an aromatic compound with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol. It consists of a benzene ring substituted with a chlorine atom at the 1-position and an ethoxymethyl (-CH₂-O-CH₂CH₃) group at the 3-position. The ethoxymethyl group introduces both ether and alkyl functionalities, influencing the compound’s polarity, solubility, and reactivity.
Properties
IUPAC Name |
1-chloro-3-(ethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIVTNAZPRDSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(ethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with ethanol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-Chloro-3-(ethoxymethyl)benzene may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(ethoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-3-(hydroxymethyl)benzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 1-chloro-3-(methoxymethyl)benzene.
Oxidation: 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: 1-chloro-3-(hydroxymethyl)benzene.
Scientific Research Applications
1-Chloro-3-(ethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(ethoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atom and ethoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Chloro-3-(ethoxymethyl)benzene with structurally related aromatic chloro compounds, focusing on substituent effects, synthesis, and properties.
Structural and Functional Group Comparisons
Physicochemical and Environmental Properties
- Polarity : The ethoxymethyl group in 1-Chloro-3-(ethoxymethyl)benzene confers higher polarity compared to alkyl-substituted analogs (e.g., 1-Chloro-3-ethylbenzene), improving solubility in polar solvents .
- Environmental Impact : Chlorinated aromatics like 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene are flagged under REACH for persistence and bioaccumulation (BCF >4,500 L/kg). While 1-Chloro-3-(ethoxymethyl)benzene lacks direct data, its ether group may reduce environmental persistence compared to fully halogenated analogs .
Biological Activity
1-Chloro-3-(ethoxymethyl)benzene, also known as ethyl 3-chlorobenzyl ether, is a chemical compound with the molecular formula C10H13ClO. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
1-Chloro-3-(ethoxymethyl)benzene is characterized by its chlorobenzene structure substituted with an ethoxymethyl group. Its chemical properties allow it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes.
The biological activity of 1-Chloro-3-(ethoxymethyl)benzene can be attributed to its ability to interact with biological targets, such as enzymes and receptors. The presence of the chlorine atom and the ethoxymethyl group influences its binding affinity and selectivity towards these targets, potentially leading to various biochemical effects.
Antimicrobial Activity
Research indicates that compounds similar to 1-Chloro-3-(ethoxymethyl)benzene exhibit antimicrobial properties. For instance, studies have shown that chlorinated aromatic compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar activity.
Enzyme Inhibition
1-Chloro-3-(ethoxymethyl)benzene has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The halogen substituent can enhance the compound's ability to form covalent bonds with enzyme active sites, leading to inhibition.
Study on Antimicrobial Properties
A study published in a peer-reviewed journal investigated the antimicrobial effects of chlorinated compounds, including 1-Chloro-3-(ethoxymethyl)benzene. The results indicated significant inhibition of bacterial growth at varying concentrations, demonstrating its potential as an antimicrobial agent .
Enzyme Interaction Research
Another study focused on the interaction of chlorinated compounds with cytochrome P450 enzymes. The findings suggested that 1-Chloro-3-(ethoxymethyl)benzene could act as a competitive inhibitor, affecting drug metabolism and bioavailability .
Data Tables
The following table summarizes key biological activities and findings related to 1-Chloro-3-(ethoxymethyl)benzene:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
